molecular formula C12H15NO3 B2534307 Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate CAS No. 1822844-61-0

Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B2534307
CAS No.: 1822844-61-0
M. Wt: 221.256
InChI Key: SPFQXCNTSZHKDM-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H15NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product by the addition of a hydroxymethyl group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with various molecular targets. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it more reactive compared to other heterocycles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate is unique due to the presence of both the benzyl and hydroxymethyl groups. These functional groups enhance its reactivity and make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

benzyl 2-(hydroxymethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-8-11-6-7-13(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFQXCNTSZHKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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